molecular formula C17H20ClF2N3O2S B14943620 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B14943620
M. Wt: 403.9 g/mol
InChI Key: NJIHZVKFGYGBFC-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a chloro(difluoro)methoxyphenyl group and an imidazolylsulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the chloro(difluoro)methoxyphenyl group and the imidazolylsulfanylacetamide moiety. Common synthetic routes may involve:

    Formation of the chloro(difluoro)methoxyphenyl group: This can be achieved through halogenation and subsequent substitution reactions.

    Formation of the imidazolylsulfanylacetamide moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro(difluoro)methoxyphenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methoxyphenyl group and the imidazolylsulfanylacetamide moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and compounds with chloro(difluoro)methoxyphenyl groups. Examples include:

    N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide analogs: These compounds have similar structures but with slight modifications in the functional groups.

    Other imidazole derivatives: Compounds such as 2-mercaptoimidazole and 4-methyl-5-(2-methylpropyl)-1H-imidazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H20ClF2N3O2S

Molecular Weight

403.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H20ClF2N3O2S/c1-10(2)8-14-11(3)21-16(23-14)26-9-15(24)22-12-4-6-13(7-5-12)25-17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

NJIHZVKFGYGBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)CC(C)C

Origin of Product

United States

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